molecular formula C13H17NO3 B8652669 Phenylmalonic Acid Diethylamide

Phenylmalonic Acid Diethylamide

Cat. No. B8652669
M. Wt: 235.28 g/mol
InChI Key: GSZXKXUKCKLZGI-UHFFFAOYSA-N
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Patent
US07432392B2

Procedure details

The phenylmalonic acid dichloride (8.99 g) obtained in Reference Example 1a) was added dropwise to a mixture of ethylamine/tetrahydrofuran (2M, 45.5 mL), triethylamine (13.9 mL) and methylene chloride (80 mL) at −20° C. The reaction temperature was elevated to room temperature, and the mixture was stirred overnight. After addition of 3N hydrochloric acid, the reaction solution was diluted with ethyl acetate, and the organic phase was washed successively with saturated brine, saturated aqueous sodium bicarbonate solution, and saturated brine, dried over sodium sulfate, and then concentrated to give a solid. The solid was washed with ethyl acetate-hexane to give the title compound (4.85 g) as a white powder.
Quantity
8.99 g
Type
reactant
Reaction Step One
Name
ethylamine tetrahydrofuran
Quantity
45.5 mL
Type
reactant
Reaction Step Two
Quantity
13.9 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:11](Cl)=[O:12])[C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N)C.[O:17]1CCCC1.[CH2:22]([N:24](CC)[CH2:25][CH3:26])[CH3:23].Cl>C(OCC)(=O)C.C(Cl)Cl>[CH2:22]([N:24]([CH2:25][CH3:26])[C:8](=[O:9])[CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:11]([OH:12])=[O:17])[CH3:23] |f:1.2|

Inputs

Step One
Name
Quantity
8.99 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)Cl)C(=O)Cl
Step Two
Name
ethylamine tetrahydrofuran
Quantity
45.5 mL
Type
reactant
Smiles
C(C)N.O1CCCC1
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
WASH
Type
WASH
Details
the organic phase was washed successively with saturated brine, saturated aqueous sodium bicarbonate solution, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
The solid was washed with ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N(C(C(C(=O)O)C1=CC=CC=C1)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.85 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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